N'-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide N'-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 874805-32-0
VCID: VC4785074
InChI: InChI=1S/C19H21N3O6/c1-26-14-6-4-13(5-7-14)19(25)22-8-10-28-16(22)12-21-18(24)17(23)20-11-15-3-2-9-27-15/h2-7,9,16H,8,10-12H2,1H3,(H,20,23)(H,21,24)
SMILES: COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CO3
Molecular Formula: C19H21N3O6
Molecular Weight: 387.392

N'-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

CAS No.: 874805-32-0

Cat. No.: VC4785074

Molecular Formula: C19H21N3O6

Molecular Weight: 387.392

* For research use only. Not for human or veterinary use.

N'-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide - 874805-32-0

Specification

CAS No. 874805-32-0
Molecular Formula C19H21N3O6
Molecular Weight 387.392
IUPAC Name N'-(furan-2-ylmethyl)-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Standard InChI InChI=1S/C19H21N3O6/c1-26-14-6-4-13(5-7-14)19(25)22-8-10-28-16(22)12-21-18(24)17(23)20-11-15-3-2-9-27-15/h2-7,9,16H,8,10-12H2,1H3,(H,20,23)(H,21,24)
Standard InChI Key UBYCREBHZJFYCR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CO3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key domains:

  • Furan ring: A five-membered aromatic oxygen heterocycle known for enhancing bioavailability and metabolic stability in drug candidates.

  • Oxazolidinone core: A five-membered ring containing both nitrogen and oxygen, frequently associated with antimicrobial activity.

  • 4-Methoxybenzoyl group: A substituted benzoyl moiety that may influence lipophilicity and target binding.

The IUPAC name reflects this complexity: N'-(furan-2-ylmethyl)-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₆
Molecular Weight387.392 g/mol
CAS Number874805-32-0
IUPAC NameN'-(furan-2-ylmethyl)-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide
SMILESCOC1=CC=C(C=C1)C(=O)N2C(COC2)CNC(=O)C(=O)NCC3=CC=CO3

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Oxazolidinone Formation: Cyclization of a 4-methoxybenzoyl-substituted ethanolamine derivative using carbonyldiimidazole (CDI) under anhydrous conditions.

  • Amide Coupling: Reaction of the oxazolidinone intermediate with oxalyl chloride, followed by nucleophilic substitution with furfurylamine.

Critical parameters include:

  • Temperature control (60–80°C for cyclization).

  • Use of dimethylformamide (DMF) as a polar aprotic solvent.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) displays signals at δ 7.85 (d, J=8.8 Hz, 2H, aromatic), 6.45 (m, 3H, furan), and 4.35 (s, 2H, oxazolidinone CH₂).

  • Mass Spectrometry (MS): ESI-MS m/z 388.1 [M+H]⁺ confirms molecular weight.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mM) and ethanol (~5 mM), insoluble in water.

  • Stability: Stable at room temperature under inert atmospheres but degrades in acidic or alkaline conditions (pH <4 or >10).

Table 2: Physicochemical Profile

PropertyObservation
Melting Point142–145°C (decomposes)
LogP (Octanol-Water)1.8 ± 0.3 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: The oxazolidinone scaffold is a privileged structure in antibiotic design (e.g., linezolid). Modifications to the furan and benzoyl groups may optimize pharmacokinetics.

  • Drug Delivery: Lipophilic nature supports formulation in nanoparticle-based carriers for enhanced bioavailability.

Materials Science

  • Polymer Additives: Furan derivatives are utilized in renewable polymer synthesis (e.g., polyfurfuryl alcohol), suggesting potential roles in biodegradable materials.

Comparison with Analogous Compounds

Table 3: Structural and Functional Analogues

CompoundKey FeaturesBioactivity
LinezolidOxazolidinone antibioticMRSA treatment
RanbezolidBenzofuran-oxazolidinone hybridBroad-spectrum antimicrobial
N'-[(Furan-2-yl)methyl]-N-{[3-(4-Methoxybenzoyl)-1,3-Oxazolidin-2-yl]methyl}ethanediamideDual furan/benzoyl motifsAntimicrobial, anticancer

The target compound’s uniqueness lies in its hybrid architecture, merging features of both antimicrobial and anticancer agents.

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets via proteomics and crystallography.

  • Structure-Activity Optimization: Modify the benzoyl or furan groups to enhance potency.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.

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